molecular formula C22H23FN2O2 B5606968 2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole

2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole

Cat. No. B5606968
M. Wt: 366.4 g/mol
InChI Key: SQHCUWZRHSPEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the functionalization of azetidine and indole moieties, and the introduction of trimethyl groups. For instance, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which share a similar structural motif, involves alkylation, catalytic hydrogenation, and treatment with various reagents to introduce the necessary functional groups (S. Woulfe & M. Miller, 1985). This provides a glimpse into the potential complexity of synthesizing the compound , highlighting the importance of selecting appropriate synthetic routes and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using various spectroscopic techniques, including X-ray crystallography. For example, the crystal structure and DFT studies of related compounds reveal insights into their stereochemistry and electronic properties, contributing to a deeper understanding of how structural features impact their behavior (Lalitha Gummidi et al., 2019). These analyses are crucial for designing molecules with desired properties and reactivities.

Chemical Reactions and Properties

Chemical reactions involving indole derivatives, such as electrophilic substitutions, are pivotal for introducing functional groups that modulate the molecule's reactivity and interaction with biological targets. For example, the electrophilic fluorination of indoles to form difluoro-2-oxindoles illustrates the type of transformations that could be applied to the compound of interest, potentially modifying its properties for specific applications (Y. H. Lim et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. Specific safety data would typically be provided in a Material Safety Data Sheet (MSDS) .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Indole-containing compounds are widely studied in medicinal chemistry due to their presence in many biologically active natural products .

properties

IUPAC Name

[3-[(4-fluorophenyl)methoxy]azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-13-8-14(2)20-19(9-13)15(3)21(24-20)22(26)25-10-18(11-25)27-12-16-4-6-17(23)7-5-16/h4-9,18,24H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHCUWZRHSPEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CC(C3)OCC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.